Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate
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Overview
Description
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a chlorofluorobenzyl ether moiety, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate typically involves the reaction of 4-hydroxy-3-ethoxybenzoic acid with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The benzoate ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: Formation of 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Scientific Research Applications
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid
- 4-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
Uniqueness
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is unique due to the presence of both the ethoxy and benzoate ester groups, which confer distinct chemical and physical properties.
Biological Activity
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's molecular formula is C17H18ClFO4, with a molecular weight of approximately 338.76 g/mol. The presence of functional groups such as chloro, fluoro, and ethoxy enhances its reactivity and biological activity. The structure is illustrated below:
Mechanisms of Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Tyrosinase Inhibition : The compound has been identified as a potential inhibitor of tyrosinase, an enzyme crucial in melanin production. This property suggests its application in treating skin disorders related to pigmentation, such as hyperpigmentation and melasma.
- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Potential : There is emerging evidence suggesting the compound could exhibit anticancer properties, although further pharmacological studies are required to elucidate its efficacy and mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with similar compounds is presented in the following table:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-chloro-4-(2-chloro-4-fluorobenzyl)oxybenzoate | C₁₈H₁₈ClF O₄ | Similar chloro and fluoro substituents; used in synthesis |
2-chloro-4-fluorobenzaldehyde | C₇H₄ClF O | Precursor in synthesis; useful in various reactions |
Methyl 3-bromo-4-(2-chloro-4-fluorobenzyl)oxybenzoate | C₁₈H₁₈BrClF O₄ | Related compound with similar functional groups |
This compound stands out due to its specific combination of functional groups, enhancing its reactivity and biological activity compared to these other compounds.
Case Study: Tyrosinase Inhibition
A study aimed at evaluating the inhibitory effects of this compound on tyrosinase activity was conducted using various concentrations of the compound. The results indicated a dose-dependent inhibition of tyrosinase, suggesting that this compound could be developed into a therapeutic agent for skin pigmentation disorders.
Pharmacological Evaluation
In vivo studies have shown that the compound exhibits significant anti-inflammatory effects in animal models. The administration of this compound resulted in reduced edema and inflammatory markers compared to control groups .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific biological targets.
Properties
Molecular Formula |
C17H16ClFO4 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C17H16ClFO4/c1-3-22-16-8-11(17(20)21-2)5-7-15(16)23-10-12-4-6-13(19)9-14(12)18/h4-9H,3,10H2,1-2H3 |
InChI Key |
SWBBEWARRVZFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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